Met/pdgfra-IN-2 -

Met/pdgfra-IN-2

Catalog Number: EVT-15274657
CAS Number:
Molecular Formula: C29H29N7O
Molecular Weight: 491.6 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Source and Classification

Met/pdgfra-IN-2 is classified as a multitarget tyrosine kinase inhibitor, specifically designed to target PDGFRA among other receptor tyrosine kinases. This compound was identified through screening of natural compounds that exhibited favorable binding interactions with PDGFRA. It is part of a broader class of compounds aimed at modulating signaling pathways involved in oncogenesis and other pathophysiological conditions .

Synthesis Analysis

Methods and Technical Details

The synthesis of Met/pdgfra-IN-2 involves several chemical processes that typically include:

  1. Selection of Precursors: The starting materials are chosen based on their ability to interact with PDGFRA.
  2. Chemical Reactions: Synthetic routes may involve coupling reactions, where different molecular fragments are joined together to form the final compound.
  3. Purification: After synthesis, the compound is purified using techniques such as chromatography to ensure the removal of unreacted materials and byproducts.
  4. Characterization: Techniques like nuclear magnetic resonance spectroscopy and mass spectrometry are used to confirm the structure and purity of the synthesized compound.

These methods are crucial for ensuring that the compound exhibits the desired pharmacological properties against PDGFRA .

Molecular Structure Analysis

Structure and Data

The molecular structure of Met/pdgfra-IN-2 can be analyzed using computational modeling and structural biology techniques:

  • Molecular Formula: The exact molecular formula will depend on the specific synthetic route and modifications made during synthesis.
  • 3D Structure: Computational tools such as molecular docking simulations can provide insights into how Met/pdgfra-IN-2 fits into the binding site of PDGFRA, revealing key interactions such as hydrogen bonds and hydrophobic contacts.

Data from these analyses indicate that Met/pdgfra-IN-2 has a favorable binding affinity for PDGFRA, potentially greater than traditional inhibitors like Imatinib .

Chemical Reactions Analysis

Reactions and Technical Details

Met/pdgfra-IN-2 undergoes several chemical reactions during its interaction with PDGFRA:

  1. Binding Reaction: The primary reaction involves the binding of Met/pdgfra-IN-2 to PDGFRA, which inhibits its activity.
  2. Conformational Changes: Upon binding, conformational changes in PDGFRA occur, leading to autophosphorylation events that are crucial for its signaling capabilities.
  3. Signal Transduction Interference: By inhibiting PDGFRA, Met/pdgfra-IN-2 disrupts downstream signaling pathways associated with cell proliferation and survival .

These reactions highlight the compound's mechanism as an effective inhibitor.

Mechanism of Action

Process and Data

The mechanism of action for Met/pdgfra-IN-2 involves:

  1. Receptor Binding: The compound binds to the extracellular domain of PDGFRA.
  2. Inhibition of Dimerization: This binding prevents dimerization with its ligand (platelet-derived growth factor), which is essential for receptor activation.
  3. Autophosphorylation Prevention: By blocking dimerization, Met/pdgfra-IN-2 inhibits the autophosphorylation process that activates downstream signaling pathways.

This mechanism effectively reduces tumor cell proliferation and promotes apoptosis in cells overexpressing PDGFRA .

Physical and Chemical Properties Analysis

Physical and Chemical Properties

The physical and chemical properties of Met/pdgfra-IN-2 include:

  • Solubility: The solubility profile is essential for determining bioavailability; studies typically assess aqueous solubility.
  • Stability: Stability under physiological conditions is crucial for therapeutic efficacy; dynamic simulations can evaluate this aspect.
  • Toxicity Profile: Evaluations include Ames mutagenicity tests and assessments for rodent carcinogenicity, ensuring safety for potential clinical use .

These properties are critical for understanding how Met/pdgfra-IN-2 behaves in biological systems.

Applications

Scientific Uses

Met/pdgfra-IN-2 has several potential applications in scientific research and medicine:

  1. Cancer Therapy: As an inhibitor of PDGFRA, it could be used in treating cancers where this receptor is overexpressed or mutated.
  2. Research Tool: It serves as a valuable tool for studying PDGF signaling pathways in various biological contexts.
  3. Drug Development: Insights gained from studying this compound can inform the design of new inhibitors targeting similar pathways in other diseases .

Properties

Product Name

Met/pdgfra-IN-2

IUPAC Name

N-[(E)-[4-[[1-[(4-tert-butylphenyl)methyl]triazol-4-yl]methoxy]phenyl]methylideneamino]quinazolin-4-amine

Molecular Formula

C29H29N7O

Molecular Weight

491.6 g/mol

InChI

InChI=1S/C29H29N7O/c1-29(2,3)23-12-8-22(9-13-23)17-36-18-24(33-35-36)19-37-25-14-10-21(11-15-25)16-32-34-28-26-6-4-5-7-27(26)30-20-31-28/h4-16,18,20H,17,19H2,1-3H3,(H,30,31,34)/b32-16+

InChI Key

KSSCDIVAUZWVFC-KPGMTVGESA-N

Canonical SMILES

CC(C)(C)C1=CC=C(C=C1)CN2C=C(N=N2)COC3=CC=C(C=C3)C=NNC4=NC=NC5=CC=CC=C54

Isomeric SMILES

CC(C)(C)C1=CC=C(C=C1)CN2C=C(N=N2)COC3=CC=C(C=C3)/C=N/NC4=NC=NC5=CC=CC=C54

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.